

The Pharmacological Profile of Carotegrast Methyl: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotegrast methyl, also known as AJM300, is an orally administered small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted to its active metabolite, carotegrast (HCA2969), which potently and selectively inhibits both α4β1 and α4β7 integrins.[1] [2] By blocking the interaction of these integrins with their respective ligands, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), **Carotegrast methyl** effectively inhibits the trafficking and infiltration of inflammatory leukocytes into the gastrointestinal tract.[3] This targeted mechanism of action has positioned **Carotegrast methyl** as a novel therapeutic agent for the treatment of ulcerative colitis (UC), for which it has received its first approval in Japan.[1] This guide provides a comprehensive overview of the pharmacological profile of **Carotegrast methyl**, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety.

Mechanism of Action

Carotegrast methyl exerts its therapeutic effect through the targeted inhibition of $\alpha 4$ -integrins, which are key mediators of leukocyte adhesion and migration to sites of inflammation. The active metabolite, carotegrast, is a dual antagonist of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.[2]

• $\alpha 4\beta 7/MAdCAM-1$ Pathway: The interaction between the $\alpha 4\beta 7$ integrin on the surface of lymphocytes and MAdCAM-1 on the endothelial cells of the gut is a critical step in the







homing of these immune cells to the intestinal mucosa. In inflammatory bowel disease (IBD), the expression of MAdCAM-1 is upregulated, leading to excessive recruitment of inflammatory cells. Carotegrast effectively blocks this interaction, thereby reducing the influx of pathogenic lymphocytes into the colon.

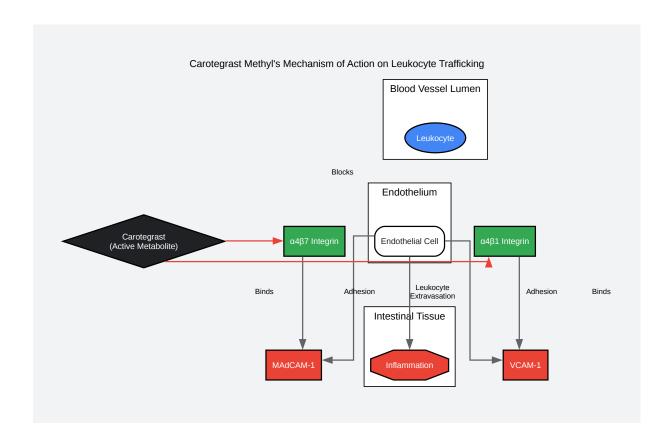
 α4β1/VCAM-1 Pathway: The α4β1 integrin and its ligand VCAM-1 are also involved in leukocyte adhesion and migration to inflamed tissues, including the gut. Carotegrast's inhibition of this pathway further contributes to its anti-inflammatory effects.

The blockade of these pathways leads to a reduction in the inflammatory cascade within the intestinal mucosa, promoting mucosal healing and amelioration of clinical symptoms in patients with ulcerative colitis.

Signaling Pathway

The binding of $\alpha 4$ integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and activation. By blocking this initial binding step, **Carotegrast methyl** effectively prevents the downstream signaling that contributes to the perpetuation of the inflammatory response in the gut.





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Mechanism of Carotegrast Methyl in preventing leukocyte adhesion.

In Vitro Pharmacology

The in vitro activity of **Carotegrast methyl**'s active metabolite, carotegrast (HCA2969), has been characterized in various binding and cell-based assays.

Quantitative In Vitro Activity of Carotegrast (HCA2969)

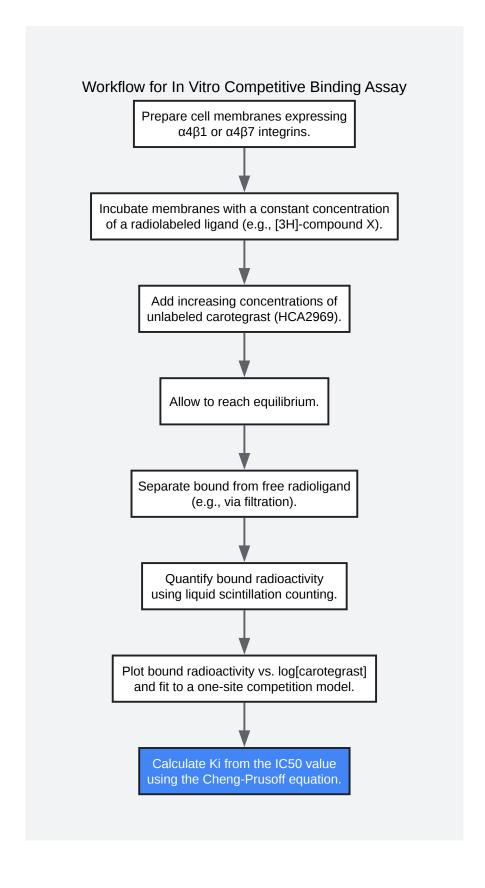


Target	Assay Type	Cell Line	IC50 (nM)	KD (nM)	Reference
Human α4β1 Integrin	Inhibition of Binding	Jurkat	5.8	0.32	
Human α4β7 Integrin	Inhibition of Binding	RPMI-8866	1.4	0.46	
Mouse α4β7	Inhibition of Binding	TK-1	26	0.2	_

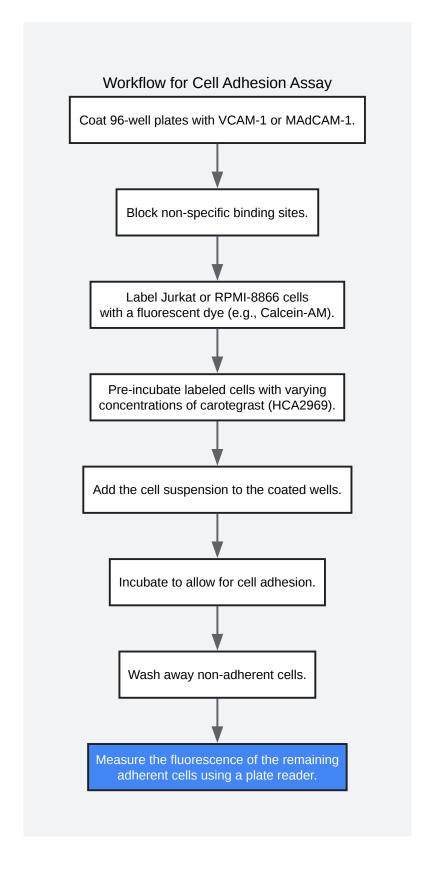
Experimental Protocols Representative In Vitro Binding Assay: Competitive Radioligand Binding

This protocol is a representative example of how the binding affinity of carotegrast to $\alpha 4$ integrins could be determined.









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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of mechanical properties of Jurkat cell on adhesion properties of Jurkat integrin and VCAM-1: An AFM study PubMed [pubmed.ncbi.nlm.nih.gov]
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